1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an acetyl group, a fluorophenyl group, and a carbaldehyde group attached to the pyrrole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formylation: The carbaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the acetyl and carbaldehyde groups can participate in covalent bonding or redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5-(2-chlorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Acetyl-5-(2-bromophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of a fluorine atom.
1-Acetyl-5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H10FNO2 |
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Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-acetyl-5-(2-fluorophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-9(17)15-7-10(8-16)6-13(15)11-4-2-3-5-12(11)14/h2-8H,1H3 |
InChI Key |
ZLMTVAIULCHKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C=C1C2=CC=CC=C2F)C=O |
Origin of Product |
United States |
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